N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
Description
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a thiophen-2-yl group at the 4-position and a 4-ethoxyphenyl carboxamide moiety at the 1-position. The ethoxy group (-OCH₂CH₃) on the phenyl ring confers electron-donating properties, while the thiophene heterocycle may enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-16-7-5-15(6-8-16)19-18(21)20-11-9-14(10-12-20)17-4-3-13-23-17/h3-8,13-14H,2,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZFOTLIJSRYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl and thiophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethoxyphenyl and thiophenyl groups are introduced using electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The piperidine-1-carboxamide scaffold is a common motif in medicinal chemistry, often modified to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Piperidine-1-Carboxamide Derivatives
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound may improve solubility and membrane permeability compared to electron-withdrawing substituents (e.g., chloro, nitro) in analogues .
- Thiophene vs. Benzimidazolone : Thiophene’s smaller size and sulfur atom could favor different binding modes compared to benzimidazolone’s hydrogen-bonding capacity .
Biological Activity
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of ethoxyphenyl and thiophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group, achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 342.44 g/mol |
| InChI Key | InChI=1S/C18H22N2O2S |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, potentially influencing various signaling pathways. The exact mechanisms may vary depending on the biological context and specific applications.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity:
In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
2. Anti-inflammatory Effects:
The compound has been explored for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
3. Anticancer Potential:
Recent investigations highlight its potential as an anticancer agent. For example, analogs of this compound have shown cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy . The structure–activity relationship indicates that modifications in the piperidine moiety can enhance its efficacy against specific cancer types.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of this compound. The most active derivative exhibited significant inhibition of biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .
Case Study 2: Anticancer Activity
In a recent study focusing on cancer therapy, derivatives of this compound were tested against hypopharyngeal tumor cells. Results indicated that some compounds showed better cytotoxicity compared to standard treatments like bleomycin, highlighting their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Prepare the piperidine core via cyclization reactions (e.g., using 4-thiophen-2-yl-piperidine intermediates).
- Step 2 : Introduce the 4-ethoxyphenyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated coupling).
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., HOBt/EDCI). Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity via HPLC (≥98%) and NMR .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), thiophen protons (δ 6.5–7.5 ppm), and ethoxyphenyl group (δ 1.3–4.0 ppm for -OCH2CH3) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected m/z ~385).
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are essential during synthesis and handling?
- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to acute toxicity risks (oral, dermal, inhalation; Category 4). Use fume hoods for solvent evaporation .
- Storage : Store in airtight containers at –20°C, away from ignition sources.
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the piperidine ring and substituent orientations?
- X-ray Diffraction : Single-crystal analysis reveals chair conformation of the piperidine ring (bond angles ~109.5°) and planar thiophen orientation. Hydrogen bonding (N–H⋯O) stabilizes crystal packing along the [010] axis .
- Data Interpretation : Use software like Olex2 or SHELX to model torsional angles and validate intramolecular interactions (e.g., pyramidalization at the piperidine N atom) .
Q. How can researchers reconcile discrepancies in pharmacological activity data across studies?
- Root Cause Analysis :
- Purity Variability : Cross-validate HPLC and NMR data to rule out impurities (e.g., unreacted intermediates).
- Assay Conditions : Standardize cell lines, solvent (DMSO concentration ≤0.1%), and incubation times .
- Replication : Repeat assays with independent synthetic batches and blinded controls.
Q. What computational strategies predict intermolecular interactions and thermodynamic stability?
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., aqueous vs. lipid environments) on solubility and conformation.
- Density Functional Theory (DFT) : Calculate binding energies for hydrogen bonds (e.g., N–H⋯O interactions) and π-π stacking (thiophen-aryl interactions) .
Q. How can low yields in multi-step synthesis be addressed?
- Intermediate Stabilization : Protect reactive groups (e.g., Boc-protected amines) during coupling steps .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or enzyme-mediated reactions for stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
